- Catalytic investigations of calix[4]arene scaffold based phase transfer catalyst, Tetrahedron Letters, 2007, 48(26), 4489-4493

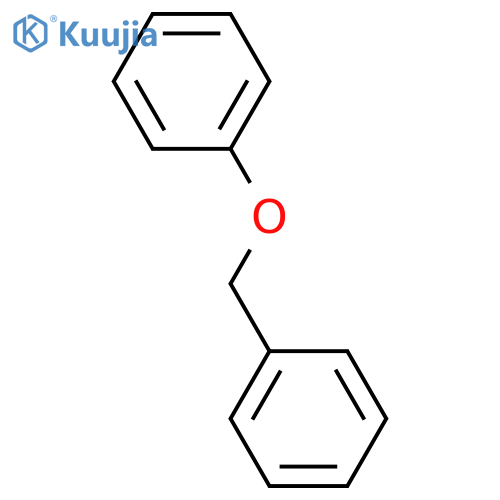

Cas no 946-80-5 (Benzyl phenyl ether)

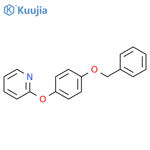

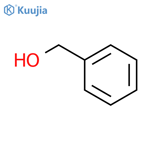

Benzyl phenyl ether structure

Produktname:Benzyl phenyl ether

Benzyl phenyl ether Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (Benzyloxy)benzene

- Benzyl Phenyl Ether

- Benzyloxybenzene

- Phenyl benzyl ether

- Benzene, (phenoxymethyl)-

- Ether, benzyl phenyl

- benzyloxy-benzene

- BENZYLPHENYLETHER

- .alpha.-Phenylanisole

- Anisole, .alpha.-phenyl-

- Benzyl phenyl ether, 98%

- BUE863N0L8

- BOTNYLSAWDQNEX-UHFFFAOYSA-N

- (phenylmethoxy)benzene

- phenoxymethylbenzene

- alpha-Phenylanisole

- Anisole, alpha-phenyl-

- benzylphenyl ether

- phenylmethoxybenzene

- Benzene, (phenoxymethyl)- (9CI)

- (Phenoxymethyl)-benzene

- (Phenoxymethyl)benzene (ACI)

- Ether, benzyl phenyl (6CI, 7CI, 8CI)

- Anisole, α-phenyl-

- NSC 77971

- Benzyl phenyl ether

-

- MDL: MFCD00020660

- Inchi: 1S/C13H12O/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2

- InChI-Schlüssel: BOTNYLSAWDQNEX-UHFFFAOYSA-N

- Lächelt: O(CC1C=CC=CC=1)C1C=CC=CC=1

- BRN: 2045713

Berechnete Eigenschaften

- Genaue Masse: 184.08900

- Monoisotopenmasse: 184.088815

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 3

- Komplexität: 143

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Topologische Polaroberfläche: 9.2

- Tautomerzahl: nichts

- XLogP3: 3.8

Experimentelle Eigenschaften

- Farbe/Form: Hellbraune orange Stücke

- Dichte: 1.0120 (rough estimate)

- Schmelzpunkt: 38.0 to 42.0 deg-C

- Siedepunkt: 288°C(lit.)

- Flammpunkt: Fahrenheit: 235.4° f

Celsius: 113° c - Brechungsindex: 1.5641 (estimate)

- Wasserteilungskoeffizient: Unlöslich in Wasser.

- PSA: 9.23000

- LogP: 3.26560

- Löslichkeit: Nicht bestimmt

Benzyl phenyl ether Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S36

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:0-10°C

- Risikophrasen:R36/37/38

Benzyl phenyl ether Zolldaten

- HS-CODE:2909309090

- Zolldaten:

China Zollkodex:

2909309090Übersicht:

2909309090 Andere aromatische Ether und ihre halogenierten Derivate\Sulfonierung\Nitratederivate (einschließlich nitrosativer Derivate).Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

2909309090 andere aromatische Ether und ihre Halogen-, Sulfo-, Nitro- oder Nitrosoderivate MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

Benzyl phenyl ether Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | B300103-2.5g |

Benzyl Phenyl Ether |

946-80-5 | 2.5g |

$ 80.00 | 2022-06-07 | ||

| Enamine | EN300-315650-1.0g |

(benzyloxy)benzene |

946-80-5 | 95.0% | 1.0g |

$19.0 | 2025-03-19 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B22539-25g |

Benzyl phenyl ether, 97% |

946-80-5 | 97% | 25g |

¥1317.00 | 2023-02-26 | |

| Enamine | EN300-315650-5g |

(benzyloxy)benzene |

946-80-5 | 95% | 5g |

$21.0 | 2023-09-05 | |

| TRC | B300103-250mg |

Benzyl Phenyl Ether |

946-80-5 | 250mg |

$ 50.00 | 2022-06-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0433-500G |

Benzyl Phenyl Ether |

946-80-5 | >98.0%(GC) | 500g |

¥3650.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BV473-5g |

Benzyl phenyl ether |

946-80-5 | 97% | 5g |

¥110.0 | 2022-05-30 | |

| Alichem | A019087226-500g |

(Benzyloxy)benzene |

946-80-5 | 95% | 500g |

$519.40 | 2023-08-31 | |

| eNovation Chemicals LLC | D748532-500g |

Benzyl Phenyl Ether |

946-80-5 | 98% | 500g |

$525 | 2024-06-07 | |

| TRC | B300103-500mg |

Benzyl Phenyl Ether |

946-80-5 | 500mg |

$ 65.00 | 2022-06-07 |

Benzyl phenyl ether Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

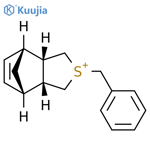

1.1 Reagents: Sodium hydroxide Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Dichloromethane , Water ; 30 min, 298 K

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Benzyltrimethylammonium chloride Solvents: Dichloromethane

Referenz

- Catalytic activity of an octopus-type calixarene on the formation of ethers, Chemistry Letters, 1988, (10), 1773-6

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 2 h, 60 °C

Referenz

- Nickel-catalyzed C-O bond reduction of aryl and benzyl 2-pyridyl ethers, Chemical Communications (Cambridge, 2018, 54(17), 2138-2141

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene , Water ; 12 h, 80 °C

Referenz

- Protecting group-free use of alcohols as carbon electrophiles in atom efficient aluminium triflate-catalyzed dehydrative nucleophilic displacement reactions, RSC Advances, 2017, 7(67), 42168-42171

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: 1-Butyl-3-methylimidazolium hydroxide ; 2 h, pH 9.3, 70 °C

Referenz

- Ionic liquids as reagent and reaction medium. Preparation of alkyl aryl ethers, Monatshefte fuer Chemie, 2007, 138(1), 47-49

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide , Water ; 1 min, 50 °C

Referenz

- Modular microreaction systems for homogeneously and heterogeneously catalyzed chemical synthesis, Helvetica Chimica Acta, 2005, 88(1), 1-9

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Tris(dimethylamino)phosphine

Referenz

- Metalation and formation of carbanions in a hexametapol medium. II. Anions containing heteroatoms (O,S,N), Bulletin de la Societe Chimique de France, 1965, (6), 1866-72

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Catalysts: 1-Butanaminium, N,N,N-tributyl-, 2-hydroxypropyl sulfate Solvents: Benzene

Referenz

- O-Alkylation of phenol and N-alkylation of amides or imides under the synergistic effect of KF-alumina by catalysis of TBHPAS, Shangqiu Shifan Xueyuan Xuebao, 2001, 17(4), 73-76

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ; 40 min, 100 °C

Referenz

- Heterogeneous phase alkylation of phenols making use of phase transfer catalysis and microwave irradiation, Letters in Organic Chemistry, 2009, 6(7), 535-539

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Tripotassium phosphate Catalysts: Tetrabutylammonium bromide Solvents: Water ; 2 h, rt

Referenz

- Tetrabutylammonium bromide-mediated benzylation of phenols in water under mild condition, Tetrahedron, 2014, 70(16), 2669-2673

Synthetic Routes 12

Reaktionsbedingungen

1.1 Catalysts: Tetrabutylammonium bromide Solvents: 2-Methyltetrahydrofuran , Water ; 1 h, reflux

Referenz

- 2-Methyltetrahydrofuran as an alternative to dichloromethane in 2-phase reactions, Synlett, 2003, (15),

Synthetic Routes 13

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide , Bis(pinacolato)diborane Catalysts: Cuprous iodide Solvents: Dimethylformamide ; rt → 85 °C; 3 h, 80 - 85 °C

Referenz

- Preparation of 4-(3-(hydroxymethyl)phenoxy)benzonitrile as crisaborole impurity and its application in the dehalogenation of aromatic compounds, China, , ,

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetone ; reflux; 12 h, reflux

Referenz

- Electrochemical Hydroxylation of Electron-Rich Arenes in Continuous Flow, European Journal of Organic Chemistry, 2022, 2022(20),

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Catalysts: 5,11,17,23,29,35-Hexakis(1,1-dimethylethyl)-37,38,39,40,41,42-hexakis[2-[2-(2-me… Solvents: Dichloromethane

Referenz

- Catalytic ability of octopus-type calixarene in the formation of ethers from phenols and alkyl halides or 1-chloro-4-nitrobenzene, Bulletin of the Chemical Society of Japan, 1995, 68(12), 3563-7

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Hydrogen peroxide Solvents: Choline, hydroxide , Water ; 1 h, rt

1.2 24 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 24 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- An alternative route for boron phenoxide preparation from arylboronic acid and its application for C-O bond formation, Tetrahedron Letters, 2020, 61(34),

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate , Sodium iodide Solvents: Dichloromethane ; 2 h, 80 °C

Referenz

- Oligomeric Benzylsulfonium Salts: Facile Benzylation via High-Load ROMP Reagents, Journal of Organic Chemistry, 2007, 72(9), 3194-3198

Synthetic Routes 19

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Potassium tert-butoxide Catalysts: 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine

Referenz

- Solid-liquid phase transfer catalysis without solvent: further improvement in SNAr reactions, Synthetic Communications, 1990, 20(18), 2855-64

Benzyl phenyl ether Raw materials

- Benzyl alcohol

- Dibenzyl carbonate

- Perchlorate (8CI,9CI)

- 2-[4-(Phenylmethoxy)phenoxy]pyridine

- Benzene, 1-chloro-2-(phenylmethoxy)-

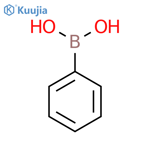

- Phenylboronic acid

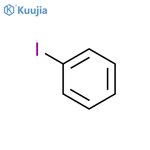

- Iodobenzene

- rel-(3aR,4S,7R,7aS)-1,3,3a,4,7,7a-Hexahydro-2-(phenylmethyl)-4,7-methanobenzo[c]thiophenium

Benzyl phenyl ether Preparation Products

Benzyl phenyl ether Verwandte Literatur

-

Yanuar Philip Wijaya,Kevin J. Smith,Chang Soo Kim,El?d L. Gyenge Green Chem. 2020 22 7233

-

Jiao Xu,Bingxiao Zheng,Jinliang Song,Haihong Wu,Xuelei Mei,Kaili Zhang,Wanying Han,Chunyu Li,Mingyuan He,Buxing Han Green Chem. 2023 25 2318

-

3. 172. The chemical effects of γ-radiation on organic systems. Part VIII. The radiolysis of allyl phenyl ether and certain other ethersA. F. Everard,G. A. Swan,P. S. Timmons J. Chem. Soc. 1962 918

-

Kenkichi Taniguchi,Hidetaka Nanao,Osamu Sato,Aritomo Yamaguchi,Masayuki Shirai Green Chem. 2021 23 1658

-

Kazuya Imamura,Hiroko Kato,Yuichiro Wada,Kazuhiro Makabe,Ayumu Onda,Atsuhiro Tanaka,Hiroshi Kominami,Katsutoshi Sato,Katsutoshi Nagaoka Chem. Commun. 2018 54 7298

946-80-5 (Benzyl phenyl ether) Verwandte Produkte

- 613-62-7(Benzyl 2-naphthyl ether)

- 3769-41-3(3-(Benzyloxy)phenol)

- 24131-31-5(3,5-Dibenzyloxybenzyl alcohol)

- 84284-70-8(4'-Benzyloxyphenyl Acetylene)

- 836-43-1(p-Benzyloxybenzyl Alcohol)

- 621-91-0(1,4-Dibenzyloxybenzene)

- 3769-42-4(1,3-Dibenzyloxybenzene)

- 1700-30-7(3-Benzyloxybenzylic Alcohol)

- 6272-38-4(2-(Benzyloxy)phenol)

- 103-16-2(Monobenzone)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:946-80-5)Benzyl phenyl ether

Reinheit:99%

Menge:500g

Preis ($):376.0